molecular formula C22H28N6O4S B6531712 3-[4-(2,4-diethoxybenzenesulfonyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine CAS No. 1019104-19-8

3-[4-(2,4-diethoxybenzenesulfonyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine

Cat. No. B6531712
CAS RN: 1019104-19-8
M. Wt: 472.6 g/mol
InChI Key: GLTIIZVIOOTQBR-UHFFFAOYSA-N
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Description

The compound “3-[4-(2,4-diethoxybenzenesulfonyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine” is a complex organic molecule that contains several functional groups. These include a piperazine ring, a pyridazine ring, and a pyrazole ring. The presence of these rings suggests that this compound could have interesting biological activity .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Some general predictions can be made based on its functional groups. For example, it is likely to have a relatively high molecular weight and may be soluble in organic solvents .

Future Directions

Future research on this compound could involve determining its exact structure, synthesizing it in the lab, and testing its biological activity. It could potentially have interesting pharmacological properties due to the presence of its functional groups .

properties

IUPAC Name

3-[4-(2,4-diethoxyphenyl)sulfonylpiperazin-1-yl]-6-(3-methylpyrazol-1-yl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N6O4S/c1-4-31-18-6-7-20(19(16-18)32-5-2)33(29,30)27-14-12-26(13-15-27)21-8-9-22(24-23-21)28-11-10-17(3)25-28/h6-11,16H,4-5,12-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLTIIZVIOOTQBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CC(=N4)C)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-(2,4-diethoxybenzenesulfonyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine

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